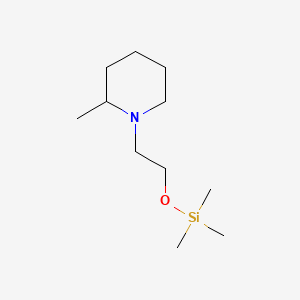
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine is an organic compound with the molecular formula C11H25NOSi It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trimethylsilyl group, which is often used as a protecting group in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine typically involves the reaction of 2-methylpiperidine with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity of the product, as well as implementing appropriate purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The piperidine ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanol: A related compound used as a protecting reagent for carboxyl and phosphate groups.
2-Methylpiperidine: The parent compound of 2-Methyl-1-(2-((trimethylsilyl)oxy)ethyl)piperidine, used in various chemical syntheses.
Trimethylsilyl chloride: A commonly used reagent for introducing the trimethylsilyl group into organic molecules.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
118161-84-5 |
|---|---|
Molekularformel |
C11H25NOSi |
Molekulargewicht |
215.41 g/mol |
IUPAC-Name |
trimethyl-[2-(2-methylpiperidin-1-yl)ethoxy]silane |
InChI |
InChI=1S/C11H25NOSi/c1-11-7-5-6-8-12(11)9-10-13-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
DJJRLKBXFZWSFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


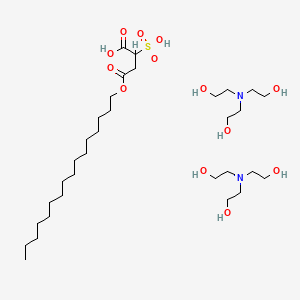
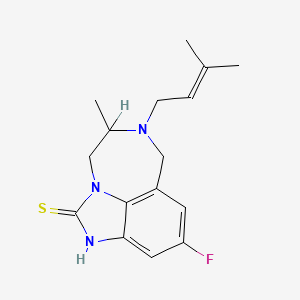
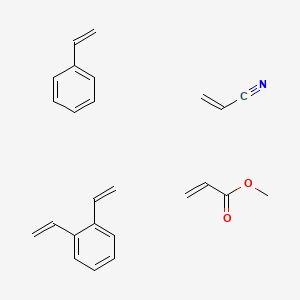

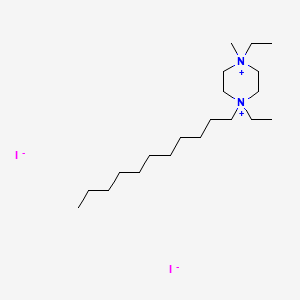
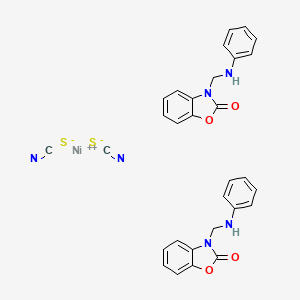
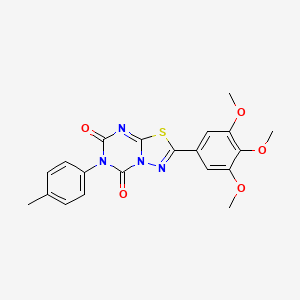
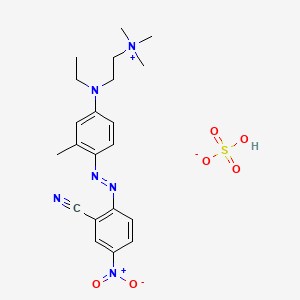

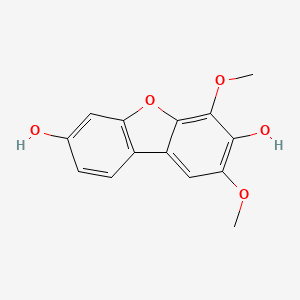
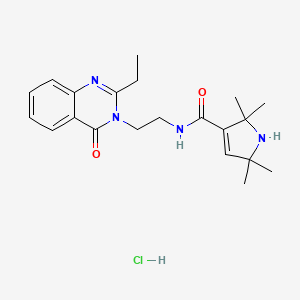
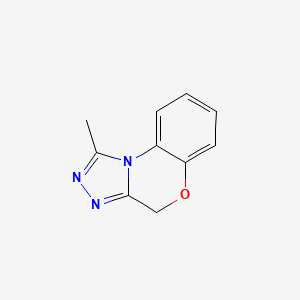
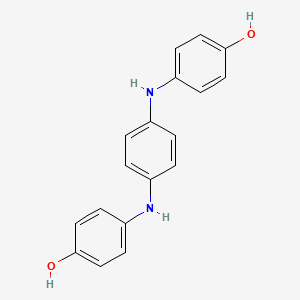
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
